![molecular formula C17H16N2O2S2 B2498929 1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide CAS No. 2034435-29-3](/img/structure/B2498929.png)
1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide
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Overview
Description
1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide is a complex organic compound that features a phenyl group, a thiophene ring, and a pyridine ring, all connected through a methanesulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene and pyridine derivatives, which are then subjected to a series of reactions including sulfonation, amination, and coupling reactions. The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with desirable properties.
Biology
The compound has shown potential as a bioactive agent in drug discovery. Its structural features suggest that it may interact with specific biological targets, making it a candidate for further investigation in medicinal chemistry.
Medicine
In medicinal applications, this compound is being explored for its potential therapeutic uses, particularly as:
- Anti-inflammatory agents : Preliminary studies suggest that it may modulate inflammatory pathways.
- Anticancer agents : In vitro studies indicate that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.
Industry
The compound could be utilized in the development of new materials with specific properties such as enhanced conductivity or stability. Its unique electronic properties due to the thiophene and pyridine rings make it suitable for applications in organic electronics and sensor technologies.
Case Studies and Experimental Findings
Several studies have investigated the biological activities of this compound:
- Anticancer Activity : Research demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction via the mitochondrial pathway, highlighting its potential as an anticancer therapeutic agent .
- Antimicrobial Properties : A study evaluated the antimicrobial efficacy of related sulfonamide compounds against multidrug-resistant pathogens. The findings suggested that modifications to the sulfonamide structure could enhance activity against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of 1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)methanesulfonamide
- 1-phenyl-N-((2-(furan-3-yl)pyridin-3-yl)methyl)methanesulfonamide
- 1-phenyl-N-((2-(pyridin-3-yl)pyridin-3-yl)methyl)methanesulfonamide
Uniqueness
1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. For example, the presence of the thiophene ring might enhance its electronic properties, making it more suitable for certain applications compared to similar compounds with different heterocyclic rings.
Biological Activity
1-Phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide, identified by its CAS number 2034435-29-3, is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological evaluation.
The molecular formula of the compound is C17H16N2O2S2 with a molecular weight of 344.5 g/mol. While specific physical properties such as density and boiling point are not available, the structure indicates potential solubility in organic solvents, which is typical for similar sulfonamide compounds .
Biological Activity Overview
Research into the biological activity of this compound has focused on various pharmacological effects, including:
- Antioxidant Activity : Compounds with similar structures have been reported to exhibit significant antioxidant properties. For instance, analogs of 1H-isochromen-1-one derivatives showed potent antioxidant activity in DPPH assays, suggesting that structural modifications could enhance such properties in related compounds .
- Antiplatelet Activity : The compound's potential role as an antiplatelet agent is noteworthy. Studies on similar compounds indicated that they could inhibit platelet aggregation significantly more than traditional agents like aspirin .
- Cytotoxicity and Cancer Research : The compound's structural features may contribute to cytotoxic effects against various cancer cell lines. Research on piperidine derivatives has highlighted their ability to induce apoptosis in cancer cells, indicating that compounds with similar moieties might also possess anticancer properties .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of electron-donating groups enhances biological activity. For instance, modifications that increase lipophilicity or introduce additional functional groups can significantly affect the compound's interaction with biological targets, including receptors and enzymes involved in disease pathways .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of compounds structurally related to this compound:
Properties
IUPAC Name |
1-phenyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c20-23(21,13-14-5-2-1-3-6-14)19-11-15-7-4-9-18-17(15)16-8-10-22-12-16/h1-10,12,19H,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJCWEMXYWRIEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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